1-(2-(Cyclohexylamino)-2-oxoethyl)-3-cyclopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Overview
Description
1-(2-(Cyclohexylamino)-2-oxoethyl)-3-cyclopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a useful research compound. Its molecular formula is C19H24N4O3 and its molecular weight is 356.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the peroxisome proliferator-activated receptor α (PPARα) . PPARα is a ligand-activated transcriptional factor involved in regulating fatty acid metabolism . It is mainly expressed in the liver, as well as in the heart, muscle, and kidney, where fatty acid oxidation is promoted .
Mode of Action
The compound acts as a small-molecule agonist of PPARα . The ligand-binding domain (LBD) of PPARα forms a complex with the compound . The crystal structures of the complexes showed that they form a canonical hydrogen-bond network involving helix 12 in the LBD, which is thought to be essential for PPARα activation . The phenyl side chain of the compounds occupies a small cavity between ile272 and ile354, which is rarely accessed by other pparα agonists . This unique feature may be essential for subtype selectivity and combine with the well-characterized binding mode of other PPARα agonists to improve activity .
Biochemical Pathways
The activation of PPARα results in a substantial reduction in serum triglycerides, an increase in HDL cholesterol, and an improvement in insulin sensitivity . Therefore, PPARα has been recognized as a relevant drug target for metabolic syndrome, type 2 diabetes, and coronary atherosclerosis . Furthermore, recent studies demonstrated that PPARα agonists are drug candidates for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH) development .
Result of Action
The activation of PPARα by the compound can lead to various molecular and cellular effects. These include a reduction in serum triglycerides, an increase in HDL cholesterol, and an improvement in insulin sensitivity . These effects can contribute to the treatment of conditions such as metabolic syndrome, type 2 diabetes, and coronary atherosclerosis .
Properties
IUPAC Name |
1-[2-(cyclohexylamino)-2-oxoethyl]-3-cyclopropyl-6-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-11-9-14(19(25)26)16-17(12-7-8-12)22-23(18(16)20-11)10-15(24)21-13-5-3-2-4-6-13/h9,12-13H,2-8,10H2,1H3,(H,21,24)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWAHXKPHTCNECS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)CC(=O)NC3CCCCC3)C4CC4)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001112246 | |
Record name | 1-[2-(Cyclohexylamino)-2-oxoethyl]-3-cyclopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001112246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1018052-92-0 | |
Record name | 1-[2-(Cyclohexylamino)-2-oxoethyl]-3-cyclopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1018052-92-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[2-(Cyclohexylamino)-2-oxoethyl]-3-cyclopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001112246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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